molecular formula C13H19NO2 B3394255 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine CAS No. 1017480-89-5

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

Cat. No.: B3394255
CAS No.: 1017480-89-5
M. Wt: 221.29 g/mol
InChI Key: KREFRNFLNQTLSP-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is an organic compound characterized by a morpholine ring substituted with a 4-methoxyphenyl group and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Aromatic Substitution: The synthesis typically begins with the preparation of the 4-methoxyphenyl group, which can be introduced via electrophilic aromatic substitution reactions.

    Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

    Substitution at the 2-Position:

Industrial Production Methods

In an industrial setting, the production of 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, converting the compound into various reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the morpholine nitrogen, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of morpholine derivatives with biological systems. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Medicinally, this compound may serve as a lead compound for the development of new pharmaceuticals. Its potential therapeutic effects could be explored in areas such as anti-inflammatory, analgesic, or antimicrobial treatments.

Industry

In the industrial sector, this compound can be utilized in the production of polymers, coatings, and other materials. Its chemical stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylmorpholine: Lacks the dimethyl groups at the 2-position, resulting in different chemical and biological properties.

    2,2-Dimethylmorpholine:

    4-Methoxyphenyl-2-methylmorpholine: Contains only one methyl group at the 2-position, leading to variations in its chemical behavior.

Uniqueness

6-(4-Methoxyphenyl)-2,2-dimethylmorpholine is unique due to the combination of the 4-methoxyphenyl group and the two methyl groups at the 2-position

Properties

IUPAC Name

6-(4-methoxyphenyl)-2,2-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2)9-14-8-12(16-13)10-4-6-11(15-3)7-5-10/h4-7,12,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREFRNFLNQTLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(O1)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640605
Record name 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017480-89-5
Record name 6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Reactant of Route 2
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Reactant of Route 3
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Reactant of Route 4
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Reactant of Route 5
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine
Reactant of Route 6
6-(4-Methoxyphenyl)-2,2-dimethylmorpholine

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